molecular formula C12H17BO2 B1374591 (E)-(4-Butylstyryl)boronic acid CAS No. 480425-29-4

(E)-(4-Butylstyryl)boronic acid

Cat. No. B1374591
M. Wt: 204.08 g/mol
InChI Key: AJCKKPVFZKJQTH-MDZDMXLPSA-N
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Description

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid . Boronic acids are the products of the second oxidation of boranes . They are not found in nature . These compounds are used extensively in organic chemistry as chemical building blocks and intermediates .


Synthesis Analysis

The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . By treating diethylzinc with triethylborate, the highly air-sensitive triethylborane was obtained, and its slow oxidation in ambient air eventually provided ethylboronic acid . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents enables the synthesis of various aryl boronic acids .


Molecular Structure Analysis

Boronic acids form five-membered boronate esters with diols . They are known to bind to diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .


Physical And Chemical Properties Analysis

Boronic acids are capable of forming reversible covalent bonds with 1,2- and 1,3-diols . They are known to bind to diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
    • Boronic acids were also used for electrophoresis of glycated molecules .
  • Separation Technologies

    • Boronic acids are also used in separation technologies .
    • They were also employed as building materials for microparticles for analytical methods .
  • Development of Therapeutics

    • Boronic acids are used in the development of therapeutics .
    • They are used in polymers for the controlled release of insulin .
  • Chemical Biology and Medicinal Chemistry

    • Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences .
    • This includes applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
  • Organic Synthesis

    • Boronic acids are used in organic synthesis .
    • This includes metal-catalyzed borylation of alkanes and arenas via C-H activation for synthesis of boronic esters .
    • They are also used in coupling reactions of areneboronic acids or esters with aromatic electrophiles .
  • Dynamic Click Chemistry

    • Boronic acid-based dynamic click chemistry has seen recent advances and emergent applications .
    • This includes iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
    • The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
  • Biochemical Tools

    • Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
  • Reagents and Catalysts in Organic Synthesis

    • Boronic acids are used as reagents and catalysts in organic synthesis .
    • This includes metal-catalyzed borylation of alkanes and arenas via C-H activation for synthesis of boronic esters .
    • They are also used in coupling reactions of areneboronic acids or esters with aromatic electrophiles .
  • Rhodium-Catalyzed Additions

    • Boronic acids are used in rhodium-catalyzed additions to alkenes and carbonyl compounds .
  • Therapeutics to Separation Technologies

    • Boronic acids have a diverse range of uses and applications from therapeutics to separation technologies .
  • Building Materials for Microparticles

    • Boronic acids are employed as building materials for microparticles for analytical methods .
  • Dynamic Click Chemistry

    • Boronic acid-based dynamic click chemistry has seen recent advances and emergent applications .
    • This includes iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
    • The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
  • Biochemical Tools

    • Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
  • Reagents and Catalysts in Organic Synthesis

    • Boronic acids are used as reagents and catalysts in organic synthesis .
    • This includes metal-catalyzed borylation of alkanes and arenas via C-H activation for synthesis of boronic esters .
    • They are also used in coupling reactions of areneboronic acids or esters with aromatic electrophiles .
  • Rhodium-Catalyzed Additions

    • Boronic acids are used in rhodium-catalyzed additions to alkenes and carbonyl compounds .
  • Therapeutics to Separation Technologies

    • Boronic acids have a diverse range of uses and applications from therapeutics to separation technologies .
  • Building Materials for Microparticles

    • Boronic acids are employed as building materials for microparticles for analytical methods .

Safety And Hazards

Boronic acids may cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with personal protective equipment/face protection and adequate ventilation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . They have been used in various sensing applications . The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

properties

IUPAC Name

[(E)-2-(4-butylphenyl)ethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10,14-15H,2-4H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCKKPVFZKJQTH-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(4-Butylstyryl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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